molecular formula C11H12ClF3O B8003315 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene

Cat. No.: B8003315
M. Wt: 252.66 g/mol
InChI Key: TYJONJWAQKKLGC-UHFFFAOYSA-N
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Description

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12ClF3O. It is characterized by the presence of a butoxy group, a chlorine atom, and three fluorine atoms attached to a benzene ring. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with isobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzotrifluoride: Lacks the butoxy group, leading to different chemical properties and reactivity.

    3-Butoxy-4-chlorobenzotrifluoride: Similar structure but with a different position of the butoxy group.

    4-Chloro-3-trifluoromethylphenol: Contains a hydroxyl group instead of a butoxy group.

Uniqueness

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is unique due to the presence of both the butoxy group and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific industrial and research applications.

Properties

IUPAC Name

1-chloro-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJONJWAQKKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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